An In-depth Technical Guide to Pent-4-yne-1-sulfonyl Fluoride: A Bifunctional Hub for Chemical Biology and Drug Discovery
An In-depth Technical Guide to Pent-4-yne-1-sulfonyl Fluoride: A Bifunctional Hub for Chemical Biology and Drug Discovery
Abstract
This technical guide provides a comprehensive overview of pent-4-yne-1-sulfonyl fluoride, a hetero-bifunctional chemical tool that bridges the worlds of Sulfur(VI) Fluoride Exchange (SuFEx) and copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. As a molecule featuring both a terminal alkyne and a sulfonyl fluoride, it offers a versatile platform for researchers, scientists, and drug development professionals. This document delves into its physicochemical properties, provides a detailed synthetic protocol, explores its reactivity, and presents a practical application in protein bioconjugation. The insights provided herein are grounded in established chemical principles and aim to empower researchers to leverage the unique capabilities of this molecular hub.
Introduction: The Advent of a Dual-Action Connector
In the landscape of modern chemical biology and drug discovery, the ability to selectively and efficiently connect molecular entities is paramount. Pent-4-yne-1-sulfonyl fluoride emerges as a significant tool in this context, possessing two of the most robust and orthogonal "click" chemistry handles: a terminal alkyne and a sulfonyl fluoride.[1] The terminal alkyne is the cornerstone of the highly efficient and widely used copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction celebrated for its reliability and biocompatibility.[2][3] Concurrently, the sulfonyl fluoride moiety is the electrophilic partner in the more recent, yet equally powerful, Sulfur(VI) Fluoride Exchange (SuFEx) reaction.
The unique value of pent-4-yne-1-sulfonyl fluoride lies in its capacity to participate in sequential or orthogonal conjugation strategies. This allows for the construction of complex molecular architectures, such as antibody-drug conjugates (ADCs), targeted probes, and novel biomaterials, with a high degree of control and efficiency. This guide will serve as a technical deep-dive into the core attributes and practical utility of this versatile building block.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of pent-4-yne-1-sulfonyl fluoride is essential for its effective use and characterization.
General Properties
| Property | Value | Source |
| CAS Number | 1838158-98-7 | [4][5] |
| Molecular Formula | C₅H₇FO₂S | [4] |
| Molecular Weight | 150.17 g/mol | [4] |
| Appearance | Expected to be a colorless oil | Inferred from similar aliphatic sulfonyl fluorides |
| Solubility | Soluble in a wide range of organic solvents (e.g., DCM, THF, Acetone, Ethyl Acetate) | General property of similar small organic molecules |
Spectroscopic Data (Predicted and Interpreted)
Infrared (IR) Spectroscopy:
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | ≡C-H stretch (strong, sharp) |
| ~2900 | C-H stretch (aliphatic) |
| ~2120 | C≡C stretch (weak) |
| 1420-1380 | S=O stretch (asymmetric, strong) |
| 1220-1180 | S=O stretch (symmetric, strong) |
| 800-700 | S-F stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~3.4 (t, 2H, -CH₂-SO₂F)
-
δ ~2.4 (m, 2H, -CH₂-C≡CH)
-
δ ~2.1 (m, 2H, -CH₂-CH₂-CH₂-)
-
δ ~2.0 (t, 1H, -C≡CH)
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ ~83.0 (s, -C≡CH)
-
δ ~70.0 (s, -C≡CH)
-
δ ~55.0 (d, JC-F, -CH₂-SO₂F)
-
δ ~25.0 (s, -CH₂-CH₂-CH₂-)
-
δ ~18.0 (s, -CH₂-C≡CH)
-
-
¹⁹F NMR (376 MHz, CDCl₃):
-
δ ~+50 to +60 (t, -SO₂F)
-
Mass Spectrometry (MS):
-
EI-MS: Expected molecular ion (M⁺) at m/z = 150. Key fragments would arise from the loss of functional groups.
-
HRMS (EI): Calculated for C₅H₇FO₂S, [M]⁺: 150.0151.
Synthesis and Purification
The synthesis of pent-4-yne-1-sulfonyl fluoride can be achieved through a reliable, two-step procedure starting from the commercially available 4-pentyn-1-ol. This proposed synthesis is based on well-established methods for the preparation of aliphatic sulfonyl fluorides.[9]
Synthetic Scheme
Caption: Proposed two-step synthesis of pent-4-yne-1-sulfonyl fluoride.
Detailed Experimental Protocol
Step 1: Synthesis of Pent-4-yne-1-sulfonyl chloride
-
To a stirred solution of 4-pentyn-1-ol (1.0 eq) in acetonitrile (MeCN), add sodium sulfite (Na₂SO₃, 1.5 eq) and sodium bicarbonate (NaHCO₃, 2.0 eq) in water at 0 °C.
-
Slowly add a solution of sulfuryl chloride (SO₂Cl₂, 1.2 eq) in MeCN to the reaction mixture, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pent-4-yne-1-sulfonyl chloride.
Step 2: Synthesis of Pent-4-yne-1-sulfonyl fluoride
-
Dissolve pent-4-yne-1-sulfonyl chloride (1.0 eq) in acetone.
-
Add a solution of potassium bifluoride (KHF₂, 3.0 eq) in water to the reaction mixture.
-
Stir the biphasic mixture vigorously at room temperature for 4-6 hours.
-
Monitor the reaction by ¹⁹F NMR spectroscopy for the appearance of the sulfonyl fluoride signal.
-
After completion, add water and extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure to yield pent-4-yne-1-sulfonyl fluoride.
Note on Safety: Sulfonyl chlorides are reactive and moisture-sensitive. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Reactivity and Chemical Transformations
The dual functionality of pent-4-yne-1-sulfonyl fluoride allows for a rich and diverse range of chemical transformations, making it a powerful tool for molecular construction.
Caption: Key reaction pathways of pent-4-yne-1-sulfonyl fluoride.
Sulfur(VI) Fluoride Exchange (SuFEx) Reactivity
The sulfonyl fluoride group is remarkably stable under a variety of conditions but can be activated to react with nucleophiles, a transformation central to SuFEx chemistry. This "dormant" reactivity allows for late-stage functionalization.
-
Reaction with Phenols and Alcohols: In the presence of a suitable base, such as a tertiary amine or cesium carbonate, pent-4-yne-1-sulfonyl fluoride will react with phenols and alcohols to form stable sulfonate esters.
-
Reaction with Amines: Primary and secondary amines react with the sulfonyl fluoride moiety to yield the corresponding sulfonamides. This reaction is often facilitated by a base to neutralize the hydrofluoric acid byproduct.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne of pent-4-yne-1-sulfonyl fluoride is a prime substrate for the CuAAC reaction, allowing for the efficient formation of a stable 1,4-disubstituted 1,2,3-triazole ring with an azide-containing molecule. This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[2][3][10]
Application in Bioconjugation: A Step-by-Step Workflow
The bifunctional nature of pent-4-yne-1-sulfonyl fluoride makes it an excellent reagent for bioconjugation, for example, in the labeling of proteins. The following workflow outlines a general procedure for the covalent labeling of a protein via SuFEx chemistry, followed by the attachment of a reporter molecule using CuAAC.
Experimental Workflow: Protein Labeling
Caption: Workflow for the dual-step labeling of a protein using pent-4-yne-1-sulfonyl fluoride.
Detailed Protocol: Covalent Labeling of a Model Protein (e.g., Lysozyme)
Phase 1: SuFEx-mediated Protein Functionalization
-
Protein Preparation: Prepare a solution of the target protein (e.g., Lysozyme) at a concentration of 1-5 mg/mL in a suitable buffer (e.g., 50 mM HEPES, pH 8.5).
-
Reagent Preparation: Prepare a 10 mM stock solution of pent-4-yne-1-sulfonyl fluoride in DMSO.
-
Labeling Reaction: Add the pent-4-yne-1-sulfonyl fluoride stock solution to the protein solution to a final concentration of 100-500 µM (a 10- to 50-fold molar excess over the protein).
-
Incubation: Incubate the reaction mixture at 37°C for 4-12 hours with gentle agitation.
-
Purification: Remove the excess unreacted pent-4-yne-1-sulfonyl fluoride by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
Phase 2: CuAAC-mediated Reporter Conjugation
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of an azide-functionalized reporter molecule (e.g., Azide-Fluor 488) in DMSO.
-
Prepare a 20 mM stock solution of copper(II) sulfate (CuSO₄) in water.
-
Prepare a 50 mM stock solution of a copper-chelating ligand (e.g., THPTA) in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
To the purified alkyne-functionalized protein solution, add the azide-reporter stock solution to a final concentration of 50-100 µM.
-
Prepare a catalyst premix by combining the CuSO₄ and THPTA solutions in a 1:5 molar ratio. Add this premix to the reaction mixture to a final copper concentration of 100-250 µM.
-
-
Reaction Initiation: Initiate the CuAAC reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours.
-
Analysis: The fluorescently labeled protein can be analyzed by SDS-PAGE and in-gel fluorescence scanning. Further purification can be performed if necessary.
Conclusion
Pent-4-yne-1-sulfonyl fluoride stands as a testament to the power of bifunctional molecular design in advancing chemical and biological sciences. Its ability to seamlessly integrate the robust SuFEx and CuAAC click chemistries provides a versatile and powerful tool for the construction of complex molecular architectures. This guide has provided a foundational understanding of its properties, a practical synthetic route, an overview of its reactivity, and a detailed workflow for its application in bioconjugation. It is our hope that this technical resource will empower researchers to unlock the full potential of this unique molecular hub in their pursuit of novel therapeutics, diagnostics, and advanced materials.
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